molecular formula C12H21NO4 B2453219 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate CAS No. 457657-68-0

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Cat. No. B2453219
CAS RN: 457657-68-0
M. Wt: 243.303
InChI Key: AUABPENEDJXJQH-LBPRGKRZSA-N
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Description

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 . It is a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains tert-butyl and methyl groups attached to the ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It has a predicted boiling point of 337.8±35.0 °C and a predicted density of 1.160±0.06 g/cm3 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chiral Auxiliary in Synthesis

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate serves as a chiral auxiliary. It has been used for the synthesis of various enantiomerically pure compounds. An example includes its use for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid with a high enantiomer ratio, showcasing its effectiveness in achieving stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Large-Scale Preparation from L-Aspartic Acid

It can be synthesized from L-aspartic acid on a large scale. This process involves several steps including methylation, reduction, protection, and mesylation, demonstrating its feasibility for industrial-scale production (Yoshida et al., 1996).

Intermediate for Nociceptin Antagonists

This compound is a key intermediate in the synthesis of nociceptin antagonists. An efficient and practical method for its asymmetric synthesis has been developed, which is applicable for large-scale operations (Jona et al., 2009).

Intermediate in Biotin Synthesis

It also serves as an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process from L-cystine demonstrates its importance in the metabolic cycle for catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Economical Synthesis from L-Aspartic Acid for Pharmaceutical Intermediates

Its synthesis from L-aspartic acid is economical and suitable for the preparation of pharmaceutical intermediates. The process features readily available starting materials and mild reaction conditions (Han et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrrolidine derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models.

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABPENEDJXJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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